molecular formula C5H3BrN2O2 B047719 5-Bromo-2-nitropyridine CAS No. 39856-50-3

5-Bromo-2-nitropyridine

Cat. No. B047719
CAS RN: 39856-50-3
M. Wt: 202.99 g/mol
InChI Key: ATXXLNCPVSUCNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-nitropyridine involves the preparation from corresponding amine through hydrogen peroxide oxidation. Agosti et al. (2017) detailed a large-scale production process, initially facing challenges such as low conversion and high impurity content. However, with safety studies and process development, a robust and reproducible protocol was established, demonstrating the compound's scalable synthesis (Agosti et al., 2017).

Molecular Structure Analysis

The molecular structure and electronic properties of this compound derivatives have been thoroughly investigated using computational methods. Arulaabaranam et al. (2021) performed computational calculations to analyze the molecular electrostatic potential, frontier molecular orbital analysis, and donor-acceptor interactions, providing insight into the electronic characteristics and reactivity of the molecule (Arulaabaranam et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility as a reagent. Romero and Ziessel (1995) reported the selective synthesis of 5-bromo-2,2′-bipyridine and 5,5′-dibromo-2,2′-bipyridine, showcasing the compound's utility in constructing bipyridine derivatives, which are valuable ligands in coordination chemistry (Romero & Ziessel, 1995).

Physical Properties Analysis

The physical properties of this compound, including its vibrational frequencies and molecular equilibrium geometry, have been studied using DFT/B3LYP calculations. Sundaraganesan et al. (2005) provided a detailed interpretation of the FT-Raman and FT-IR spectra, contributing to our understanding of the compound's physical characteristics (Sundaraganesan et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with various reagents, have been extensively explored. Its role in the synthesis of metal-complexing molecular rods, through the preparation of brominated bipyridines and bipyrimidines, was discussed by Schwab et al. (2002), highlighting its importance in the construction of complex chemical architectures (Schwab et al., 2002).

Scientific Research Applications

  • Peptide Synthesis and Modification : 2,2′-Dithiobis(5-nitropyridine) is used in peptide synthesis, specifically for activating cysteine in peptides. This leads to asymmetric disulfide formation and the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).

  • Synthesis of Substituted Pyridines : It is involved in the palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes, facilitating the synthesis of various substituted pyridines (Sagitullina et al., 2010).

  • Crystal Engineering : The compound is used in designing noncentrosymmetric crystals, particularly in combinations with n-chloroacetic acid, showing potential in biosensors and drug delivery (Fur et al., 1996).

  • Non-Linear Optical Materials : 2-Amino-3-bromo-5-nitropyridine has shown potential in non-linear optical (NLO) materials due to its high value and non-zero value (Abraham, Prasana, & Muthu, 2017).

  • Vibrational Spectroscopy Studies : The compound's infrared and Raman spectra have been extensively studied, providing insights into its vibrational modes and potential energy distribution, relevant for various applications (Sundaraganesan et al., 2004).

  • Cancer Drug Potential : 5-Bromo-3-nitropyridine-2-carbonitrile, a related compound, has shown potential as a cancer drug, considering its molecular structure and reactivity in molecular docking with target proteins (Arulaabaranam et al., 2021).

  • Toxicological Studies : It's important to note that 5-bromo-2-nitropyridine can pose health hazards, such as causing methemoglobinemia and delayed encephalopathy upon exposure (Shi et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the respiratory system . This compound interacts with the respiratory system, causing potential irritation and other effects.

Mode of Action

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .

Biochemical Pathways

It is known to be used in the synthesis of novel benzimidazoles, which are potent inhibitors of tie-2 and vegfr-2 tyrosine kinase receptors . These receptors play crucial roles in angiogenesis and blood vessel maturation, suggesting that this compound may indirectly influence these processes.

Pharmacokinetics

It is known that this compound can be absorbed through the skin and respiratory tract . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Exposure to this compound can lead to a range of health effects. In a reported case of a man exposed to this compound at work, symptoms included dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma. Laboratory findings indicated methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . Delayed encephalopathy was also observed 82 days after exposure .

Safety and Hazards

5-Bromo-2-nitropyridine can cause irritation of the skin, eyes, and respiratory tract . It can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy . It is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17) with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) being the main hazards .

properties

IUPAC Name

5-bromo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXXLNCPVSUCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355827
Record name 5-Bromo-2-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39856-50-3
Record name 5-Bromo-2-nitropyridine
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Record name 5-Bromo-2-nitropyridine
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Record name 5-Bromo-2-nitropyridine
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Record name 5-bromo-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known health risks associated with 5-Bromo-2-nitropyridine exposure?

A: A case report documented severe health effects following occupational exposure to this compound. The individual experienced dizziness, fatigue, nausea, vomiting, chest distress, cyanosis, and coma. [] Medically, this manifested as methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure. [] Delayed encephalopathy was also observed two months post-exposure. [] This highlights the compound's potential for significant toxicity via skin and respiratory absorption.

Q2: What is the molecular structure and spectroscopic characterization of this compound?

A: this compound has been analyzed using spectroscopic techniques like Fourier Transform-Raman and Fourier Transform-Infrared spectroscopy. [, , ] These studies provided insights into the vibrational modes and structural characteristics of the molecule, supporting its identification and characterization.

Q3: Can you elaborate on the synthesis of this compound and any challenges associated with large-scale production?

A: One method for synthesizing this compound involves the hydrogen peroxide oxidation of the corresponding amine. [] Scaling up this process presented challenges related to conversion rates, impurity control, and reproducibility. [] Safety concerns were also paramount due to the use of hydrogen peroxide. [] Thorough investigation using reaction and adiabatic calorimetry was essential to establish safe and robust production protocols. []

Q4: How does the structure of this compound influence its reactivity?

A: Research indicates that the presence of bromine and the nitro group in the molecule influences its reactivity with ammonia. [] The position of these substituents, particularly the nitro group, relative to other functional groups on the pyridine ring impacts the rate and selectivity of substitution reactions. []

Q5: Are there any known applications of this compound in polymer chemistry?

A: this compound serves as a precursor for synthesizing diamine monomers used in polyimide production. [] Specifically, it reacts with bisphenol A to form 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] propane. [] This diamine monomer, when combined with aromatic dianhydrides, yields polyimides with desirable properties like high transparency and organosolubility. []

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